molecular formula C11H19N3O2S B1430378 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one CAS No. 929220-61-1

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one

Cat. No.: B1430378
CAS No.: 929220-61-1
M. Wt: 257.35 g/mol
InChI Key: PYKFLFLKSOIJKT-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a thioxo group, and an imidazolidinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylimidazolidin-2-thione with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

    1-Methyl-3-(3-morpholinopropyl)-1H-indole-3-carboxamide: This compound also contains a morpholine ring and exhibits similar biological activities.

    1-(3-Morpholinopropyl)-3-(3-trifluoromethylphenyl)urea: This compound has a similar morpholine moiety but differs in its overall structure and specific applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-3-(3-morpholin-4-ylpropyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-12-9-10(15)14(11(12)17)4-2-3-13-5-7-16-8-6-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKFLFLKSOIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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